2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Overview
Description
2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrole ring substituted with a methyl group at the 1-position and an acetamide group linked to a sulfamoylphenyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Methylation: The pyrrole ring is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Acetamide Formation: The acetamide group is introduced by reacting the methylpyrrole with chloroacetyl chloride in the presence of a base.
Sulfamoylation: Finally, the sulfamoylphenyl moiety is attached through a nucleophilic substitution reaction using 4-aminobenzenesulfonamide and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like sodium azide or thiols.
Hydrolysis: Acidic or basic hydrolysis can cleave the acetamide bond, yielding the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research has explored its potential as an anti-inflammatory and antimicrobial agent, given the presence of the sulfamoyl group known for such activities.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The sulfamoyl group is particularly effective in mimicking the transition state of enzyme-catalyzed reactions, leading to potent inhibition. Pathways involved may include metabolic and signaling pathways where the target enzymes play a crucial role.
Comparison with Similar Compounds
Similar compounds to 2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide include:
2-(1-methylpyrrol-2-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide: Differing only in the position of the methyl group on the pyrrole ring.
N-(4-sulfamoylphenyl)-2-pyrrol-3-ylacetamide: Lacking the methyl group on the pyrrole ring.
2-(1-methylpyrrol-3-yl)-N-(phenylmethyl)acetamide: Lacking the sulfamoyl group.
The uniqueness of this compound lies in the combination of the methylpyrrole and sulfamoylphenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(1-methylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-17-7-6-12(10-17)8-14(18)16-9-11-2-4-13(5-3-11)21(15,19)20/h2-7,10H,8-9H2,1H3,(H,16,18)(H2,15,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWDCQKODOUATF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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